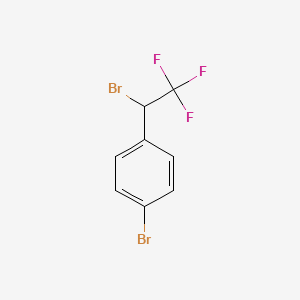
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor at room temperature . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Vorbereitungsmethoden
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is generally prepared through chemical synthesis. One common method involves the reaction of 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst . This reaction yields the desired product under controlled conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, forming new compounds with different properties.
Common reagents used in these reactions include lithium diisopropylamide (LIDA), which can generate reactive intermediates at low temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an important chemical intermediate commonly used in organic synthesis reactions . Its applications span various fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can influence their reactivity, physical properties, and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C8H5Br2F3 |
|---|---|
Molekulargewicht |
317.93 g/mol |
IUPAC-Name |
1-bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
InChI-Schlüssel |
DNQBBEQPIZZCJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


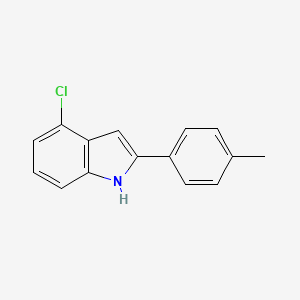
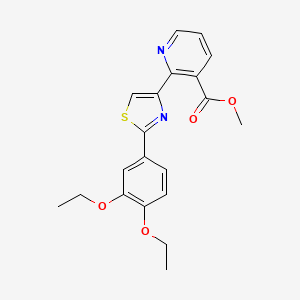

![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
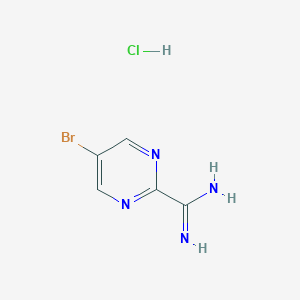
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

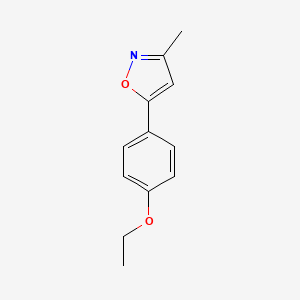
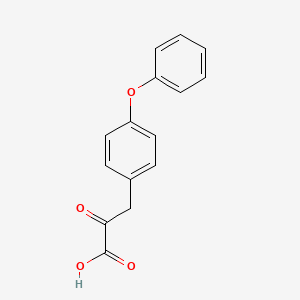
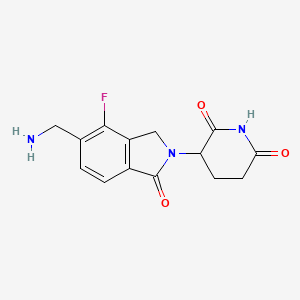
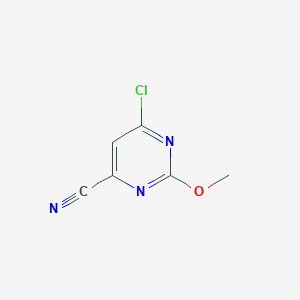

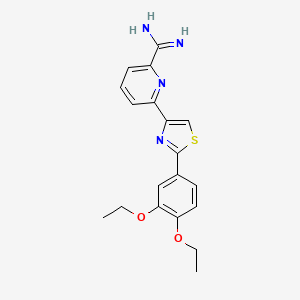
![5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13676694.png)
